Vitisin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Vitisin C is a natural product found in Vitis ficifolia, Vitis vinifera, and other organisms with data available.

科学的研究の応用

Chemical Properties and Structure

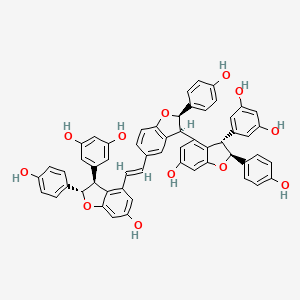

Vitisin C is classified as a resveratrol tetramer with the chemical formula C56H42O12. Its structure consists of multiple phenolic units, which contribute to its antioxidant and anti-inflammatory properties. The compound is part of a larger family of stilbenes known for their health-promoting effects, particularly in the context of cardiovascular health and cancer prevention.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is crucial for combating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Anti-Inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in vitro. This suggests potential applications in treating inflammatory diseases, including arthritis and other chronic inflammatory conditions.

Therapeutic Implications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

- Cardiovascular Health : Due to its antioxidant properties, this compound may contribute to cardiovascular protection by reducing oxidative stress and inflammation associated with heart diseases.

- Cancer Prevention : The compound's ability to modulate cell signaling pathways related to cancer progression suggests it could be explored as a preventive agent against certain types of cancer.

- Infectious Diseases : With further research confirming its antiviral properties, this compound could become part of treatment regimens for viral infections, particularly hepatitis C.

Case Studies and Research Findings

特性

CAS番号 |

180580-73-8 |

|---|---|

分子式 |

C56H42O12 |

分子量 |

906.9 g/mol |

IUPAC名 |

5-[(2S,3S)-4-[(E)-2-[(2R,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |

InChI |

InChI=1S/C56H42O12/c57-35-10-4-29(5-11-35)54-50(33-19-38(60)23-39(61)20-33)49-32(18-42(64)26-47(49)67-54)3-1-28-2-16-46-44(17-28)52(56(66-46)31-8-14-37(59)15-9-31)45-25-43(65)27-48-53(45)51(34-21-40(62)24-41(63)22-34)55(68-48)30-6-12-36(58)13-7-30/h1-27,50-52,54-65H/b3-1+/t50-,51-,52+,54+,55+,56-/m0/s1 |

InChIキー |

WZKKRZSJTLGPHH-WHSOPTDBSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

異性体SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C(C=C(C=C3O2)O)/C=C/C4=CC5=C(C=C4)O[C@H]([C@H]5C6=C7[C@@H]([C@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

正規SMILES |

C1=CC(=CC=C1C2C(C3=C(C=C(C=C3O2)O)C=CC4=CC5=C(C=C4)OC(C5C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |

同義語 |

vitisin C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。